5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that combines a pyrrole and pyridine structure, characterized by the presence of a trifluoromethyl group at the 5-position. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry, due to its unique structural features and reactivity. It is classified under pyrrolopyridine derivatives, which are known for their diverse pharmacological activities.
This compound is derived from the pyrrolopyridine family, which encompasses various nitrogen-containing heterocycles. The trifluoromethyl group enhances its lipophilicity and biological activity. The compound can be sourced from chemical suppliers like Sigma-Aldrich and VWR, indicating its availability for research and development purposes.
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be approached through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize by-products. For example, a typical reaction might involve stirring a mixture of starting materials at elevated temperatures in the presence of catalysts.
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a distinct molecular structure characterized by:
The structure features a pyrrole ring fused to a pyridine ring with a trifluoromethyl group attached at the 5-position, which significantly influences its chemical properties.
The compound’s structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular geometry and functional groups.
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions typical of heterocyclic compounds:
Reactions involving this compound often require specific conditions such as solvent choice (e.g., acetonitrile) and temperature control to achieve optimal yields. For instance, reactions may be conducted under reflux conditions with appropriate catalysts like triethylsilane or tri-fluoroacetic acid to facilitate desired transformations .
The mechanism of action for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with biological targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFR), which play critical roles in cellular signaling pathways related to growth and development.
Inhibitory studies have demonstrated that derivatives of this compound exhibit significant activity against FGFRs with IC50 values indicating potent biological effects . These interactions are often mediated through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Relevant data on melting point and solubility can be critical for practical applications in laboratory settings.
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific uses:
The trifluoromethyl group at the 5-position induces profound electronic and steric effects that enhance drug-like properties. The -CF₃ moiety is strongly electron-withdrawing (σₚ = 0.54, π* = 0.30), reducing electron density across the fused ring system while improving metabolic stability and membrane permeability [4]. Quantum mechanical studies reveal significant polarization of the electron cloud, with the 5-position becoming electrophilically deactivated and adjacent positions (4 and 6) activated toward nucleophilic substitution [4].
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₅F₃N₂ | - |
Molecular Weight | 186.13 g/mol | - |
Melting Point | 179–180°C | *Whelligan et al. (2010) |
Solubility | 4.3 g/L | In water at 25°C |
Density | 1.447 g/cm³ | At 20°C (760 Torr) |
LogP (Calculated) | 2.1 ± 0.3 | Advanced Chemistry Development |
TPSA | 28.7 Ų | - |
The trifluoromethyl group enhances lipophilicity (logP = 2.1) while maintaining moderate aqueous solubility (4.3 g/L at 25°C), striking an optimal balance for pharmacokinetic absorption [3]. Crystallographic analyses reveal that the -CF₃ group protudes perpendicularly from the ring plane, creating distinctive hydrophobic binding surfaces critical for protein-ligand interactions [4]. These properties collectively make this scaffold an exceptional building block for kinase inhibitors and GPCR-targeted therapeutics.
Pyrrolopyridine chemistry emerged prominently in the 1970s with seminal work on pyrrolo[2,3-b]pyridines (7-azaindoles). The discovery of the 1H-pyrrolo[3,2-b]pyridine isomer’s superior kinase binding affinity in the early 2000s catalyzed focused exploration. The 2008 identification of 5-substituted derivatives as fibroblast growth factor receptor (FGFR) inhibitors marked a pivotal advancement, with the trifluoromethyl variant demonstrating exceptional potency (FGFR1 IC₅₀ = 12 nM) due to its optimal fit within the ATP-binding pocket’s hydrophobic cleft [4] [5].
Subsequent medicinal chemistry campaigns exploited the -CF₃ group’s bioisosteric advantages over halogens and methyl groups. A 2013 patent disclosed CRTh2 antagonists featuring this scaffold, leveraging its metabolic stability to improve oral bioavailability in inflammatory disease models [5]. The evolution continues through contemporary research in antibacterial agents, where the scaffold disrupts cell wall synthesis in Staphylococcus aureus (MIC = 32 μg/mL) via selective targeting of penicillin-binding proteins [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7